3-[(2-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine

Ion channel pharmacology KCC2 transporter CNS drug discovery

3-[(2-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine is a synthetic 1,2,4-triazole derivative bearing a 2-fluorobenzylthio group at the 3-position, a 3-methoxyphenyl group at the 5-position, and a primary 4-amino substituent on the triazole ring. It is catalogued within the SALOR-INT screening library under Sigma-Aldrich CAS 478257-68-0, though the deposited structure is reported as the tautomeric 4-((2-fluorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol form.

Molecular Formula C16H15FN4OS
Molecular Weight 330.4 g/mol
Cat. No. B12139429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(2-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine
Molecular FormulaC16H15FN4OS
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1)C2=NN=C(N2N)SCC3=CC=CC=C3F
InChIInChI=1S/C16H15FN4OS/c1-22-13-7-4-6-11(9-13)15-19-20-16(21(15)18)23-10-12-5-2-3-8-14(12)17/h2-9H,10,18H2,1H3
InChIKeyAXXKYVWQSRJIEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(2-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine — Compound Identity, Class, and Procurement-Relevant Characteristics


3-[(2-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine is a synthetic 1,2,4-triazole derivative bearing a 2-fluorobenzylthio group at the 3-position, a 3-methoxyphenyl group at the 5-position, and a primary 4-amino substituent on the triazole ring . It is catalogued within the SALOR-INT screening library under Sigma-Aldrich CAS 478257-68-0, though the deposited structure is reported as the tautomeric 4-((2-fluorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol form . The compound has molecular formula C₁₆H₁₅FN₄OS and a molecular weight of 330.38 g/mol (reduced form) or C₁₆H₁₃FN₄OS (328.36 g/mol in the oxidized thione tautomer). Its structural features combine a fluorinated benzylthioether, a methoxy-substituted phenyl ring, and an exocyclic primary amine—each contributing to distinct hydrogen-bonding, lipophilic, and electronic profiles relevant to target engagement [1].

3-[(2-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine — Why In-Class Triazole Analogs Cannot Be Assumed Interchangeable


Within the 4-amino-1,2,4-triazole class, even single-atom or positional alterations produce measurable shifts in target affinity, selectivity, and ADME properties. The 2-fluorophenylmethylthio substituent in this compound is known from BindingDB data on a closely related core to confer nanomolar affinity (EC₅₀ = 56.7 nM) against the KCC2 ion transporter [1], whereas the 3-fluorophenyl regioisomer and the 4-fluorophenyl positional isomer are distinct chemical entities with different commercial catalog entries and potentially divergent binding profiles . Likewise, the 3-methoxyphenyl group at position 5 cannot be replaced by 4-methylphenyl or 3,4,5-trimethoxyphenyl without altering electron density, steric bulk, and hydrogen-bond acceptor capacity—parameters that directly influence ligand–protein recognition . The 4-NH₂ group further differentiates this compound from 4-methyl or 4-alkyl analogs that lack the hydrogen-bond donor capabilities critical for certain target interactions [2]. These structural nuances make generic substitution scientifically indefensible without explicit, matched comparator data.

3-[(2-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine — Comparator-Anchored Quantitative Differentiation Evidence


Evidence Item 1: 2-Fluorobenzylthio-1,2,4-triazole Core Achieves Nanomolar KCC2 Affinity — A Scaffold-Level Quantitative Benchmark

The 2-fluorobenzylthio-1,2,4-triazole scaffold shared by the target compound demonstrates a quantitative binding benchmark: the analog 3-[(2-fluorophenyl)methylsulfanyl]-N-[(E)-3-phenylprop-2-enyl]-1,2,4-triazol-4-amine (BDBM44014) exhibits an EC₅₀ of 56.7 nM against the human KCC2 ion transporter (Solute carrier family 12 member 5) in a validated Vanderbilt Screening Center assay [1]. The target compound differs from this analog by carrying a 3-methoxyphenyl at C5 (instead of H at C5 in the analog) and a primary 4-NH₂ (instead of 4-N-cinnamyl). While these substituent differences preclude direct extrapolation of the KCC₂ EC₅₀ value to the target compound, the nanomolar potency of the core scaffold establishes a quantitative baseline for this chemotype's ability to engage ion channel targets, which is absent for the 3- or 4-fluorophenyl positional isomers or the non-fluorinated benzylthio analogs that lack documented target engagement data .

Ion channel pharmacology KCC2 transporter CNS drug discovery

Evidence Item 2: 2-Fluorophenyl vs. 3-Fluorophenyl Regioisomer — Literature Precedent for Fluorine Position Selectivity in Triazole Anticonvulsant Activity

In a systematic SAR study of 5-aryl-3-(alkylthio)-4H-1,2,4-triazoles, Kane et al. (1994) demonstrated that fluorine positional isomerism dramatically alters pharmacological potency: 5-(2-fluorophenyl)-4-methyl-3-(methylthio)-4H-1,2,4-triazole (compound 3s) was identified as the most potent antagonist of strychnine-induced convulsions, whereas the 3-fluorophenyl analog (compound 3aa) was the most selective [1]. This direct head-to-head comparison within a single publication establishes that the 2-fluorophenyl substituent on the 1,2,4-triazole scaffold can confer superior target potency relative to the 3-fluorophenyl regioisomer. The target compound incorporates a 2-fluorophenyl group in its benzylthio side-chain, a design feature consistent with the literature-precedented advantage of ortho-fluorine substitution for CNS-relevant pharmacological activity, in contrast to the 3-fluorophenyl regioisomer available as SALOR-INT L464341-1EA .

Anticonvulsant screening Strychnine antagonism CNS-active triazoles

Evidence Item 3: 3-Methoxyphenyl at C5 vs. 4-Methylphenyl at C5 — Electronic and Steric Parameter Differentiation

The 3-methoxyphenyl substituent at position 5 of the target compound presents distinct electronic and steric parameters compared to the 4-methylphenyl analog (SALOR-INT L404667-1EA). The 3-methoxy group donates electron density via resonance (+M effect, σₚ = -0.27) while withdrawing via induction (-I), yielding a net Hammett σₘ = +0.12, whereas the 4-methyl group is purely inductively donating (σₚ = -0.17) [1]. These differences modulate the electron density of the conjugated triazole–phenyl system, affecting π-stacking, dipole moment, and hydrogen-bond acceptor capacity of the methoxy oxygen. Critically, the 3-methoxy oxygen serves as an additional hydrogen-bond acceptor not present in the 4-methylphenyl analog, which can alter binding pose and affinity . In the 4-amino-1,2,4-triazole series, the nature of the C5 aryl substituent has been shown to influence diuretic potency in the Bihdan et al. (2023) study of 28 fluorophenyl-containing triazole derivatives, where several 5-aryl-substituted compounds exceeded the activity of hypothiazide and furosemide [2].

Medicinal chemistry SAR Electronic substituent effects Ligand design

Evidence Item 4: 4-Amino vs. 4-Substituted/4H-Tautomer — Functional Group Impact on Target Engagement Versatility

The target compound carries a primary 4-amino group (-NH₂) on the triazole ring, which distinguishes it from 4-methyl, 4-alkyl, and 4-aryl analogs, as well as from its own thione tautomeric form listed under the same CAS (4-((2-fluorobenzylidene)amino)-5-(3-methoxyphenyl)-4H-1,2,4-triazole-3-thiol, Sigma-Aldrich) . The 4-NH₂ group is a hydrogen-bond donor capable of engaging backbone carbonyls, side-chain carboxylates, or water networks in protein binding pockets. In the strychnine antagonist series, 4-methyl substitution was employed and produced potent compounds, but the 4-amino variant was not tested, leaving the contribution of the 4-NH₂ unexplored [1]. The 4-amino group also prevents the thiol↔thione tautomerism present in the Sigma-Aldrich-listed form, providing a structurally defined, non-tautomerizing scaffold that simplifies SAR interpretation and improves batch-to-batch reproducibility in screening . The diuretic activity study by Bihdan et al. (2023) included both 4-amino-substituted and 3-thio-substituted triazoles, demonstrating that 4-substitution type influences pharmacological outcome, with several compounds exceeding the activity of the clinical diuretics hypothiazide and furosemide [2].

Hydrogen-bond donor pharmacophore Tautomerism in triazoles Fragment-based design

3-[(2-Fluorophenyl)methylthio]-5-(3-methoxyphenyl)-1,2,4-triazole-4-ylamine — Evidence-Grounded Research Application Scenarios for Scientific Procurement


Ion Channel Modulator Screening — KCC2 and Related Cation-Chloride Cotransporter Target Campaigns

The nanomolar KCC2 affinity (EC₅₀ = 56.7 nM) demonstrated by the 2-fluorobenzylthio-triazole core scaffold in a close analog [1] supports the use of this compound as a starting point for cation-chloride cotransporter (CCC) family drug discovery. The target compound's 3-methoxyphenyl and 4-NH₂ substituents provide additional vectors for structure-based optimization, while the defined non-tautomerizing scaffold ensures reproducible screening results. Researchers investigating neurological disorders linked to KCC2 dysfunction (epilepsy, neuropathic pain, spasticity) may prioritize this compound over non-fluorinated or 4-fluorophenyl analogs that lack documented ion channel target engagement data.

CNS-Active Triazole Lead Optimization — Leveraging 2-Fluorophenyl Positional Selectivity for Anticonvulsant Programs

Published SAR by Kane et al. (1994) established that 2-fluorophenyl substitution on the 1,2,4-triazole scaffold confers superior potency as a strychnine-induced convulsion antagonist compared to the 3-fluorophenyl regioisomer [2]. The target compound, bearing a 2-fluorophenylmethylthio group at C3, aligns with this activity-enhancing structural feature. Medicinal chemistry teams pursuing anticonvulsant, antispastic, or anxiolytic indications may select this compound over the 3-fluorobenzyl analog (SALOR-INT L464341-1EA) as a privileged starting scaffold for hit-to-lead optimization.

Diuretic Agent Discovery — Class-Validated 4-Amino/Fluorophenyl Triazole Pharmacophore

Bihdan et al. (2023) screened 28 fluorophenyl-containing 1,2,4-triazole derivatives in a rat water diuresis model and identified compounds exceeding the diuretic activity of both hypothiazide and furosemide [3]. The target compound combines the fluorophenyl and 4-amino/3-thioether structural motifs present in the most active compounds from that study. Researchers developing next-generation diuretics for hypertension, heart failure, or nephrotic syndrome may select this compound as a structurally characterized candidate for inclusion in focused screening libraries, particularly when seeking agents with novel mechanisms distinct from thiazide and loop diuretics.

Chemical Biology Tool Compound Development — A Structurally Defined, Non-Tautomerizing Triazole Probe

The 4-NH₂ group on the target compound prevents the thiol↔thione tautomerism present in the Sigma-Aldrich catalogued form (CAS 478257-68-0) , ensuring that biological assays interrogate a single, defined molecular species. This property is particularly valuable for chemical biology applications requiring unequivocal structure–activity assignments, such as photoaffinity labeling, target identification by affinity proteomics, or biophysical binding assays (SPR, ITC, X-ray crystallography). Procurement of the 4-amino form rather than the thione tautomer eliminates the confounding variable of tautomeric equilibrium in biological readouts.

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